1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
Overview
Description
1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a complex organic compound with a molecular formula of C22H26N2O4S . This compound is notable for its unique structure, which includes a pyrrolinone ring, a thienylcarbonyl group, and a methoxyphenyl group. It has garnered interest in various scientific fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens or alkylating agents. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development or biochemical research.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one exerts its effects is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through various pathways. Further research is needed to elucidate the exact mechanism of action and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolinone derivatives and compounds containing thienylcarbonyl and methoxyphenyl groups. Examples include:
Pyrrolinone derivatives: These compounds share the pyrrolinone ring structure and may exhibit similar chemical and biological properties.
Thienylcarbonyl compounds: These compounds contain the thienylcarbonyl group and may have comparable reactivity and applications.
Methoxyphenyl compounds: These compounds feature the methoxyphenyl group and may have similar chemical behavior.
Uniqueness
1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is unique due to its combination of functional groups and its potential for diverse chemical reactions and applications. Its distinct structure sets it apart from other compounds with similar functional groups .
Properties
IUPAC Name |
1-[2-(diethylamino)ethyl]-4-hydroxy-2-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-4-23(5-2)11-12-24-19(15-8-6-9-16(14-15)28-3)18(21(26)22(24)27)20(25)17-10-7-13-29-17/h6-10,13-14,19,26H,4-5,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZARQFXWOUYMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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